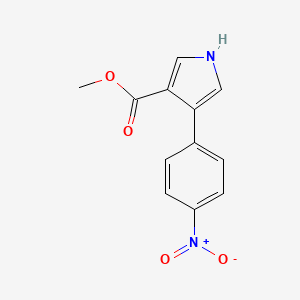

methyl 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate

CAS No.: 358986-46-6

Cat. No.: VC7344914

Molecular Formula: C12H10N2O4

Molecular Weight: 246.222

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 358986-46-6 |

|---|---|

| Molecular Formula | C12H10N2O4 |

| Molecular Weight | 246.222 |

| IUPAC Name | methyl 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate |

| Standard InChI | InChI=1S/C12H10N2O4/c1-18-12(15)11-7-13-6-10(11)8-2-4-9(5-3-8)14(16)17/h2-7,13H,1H3 |

| Standard InChI Key | BJRIFKSPQVQBLA-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CNC=C1C2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of methyl 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate is C₁₃H₁₀N₂O₄, derived from the fusion of a pyrrole ring, a 4-nitrophenyl substituent, and a methyl ester group. Key structural features include:

-

Pyrrole Core: A five-membered aromatic ring with one nitrogen atom.

-

4-Nitrophenyl Group: Introduces strong electron-withdrawing effects due to the nitro (-NO₂) substituent at the para position.

-

Methyl Ester: Enhances solubility in organic solvents and serves as a directing group in further functionalization .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 258.23 g/mol | Calculated |

| Exact Mass | 258.0641 Da | |

| LogP (Partition Coeff.) | 2.81 | |

| Topological Polar SA | 98.91 Ų | |

| Hydrogen Bond Donors | 1 (NH group) |

The nitro group’s electron-withdrawing nature reduces the electron density of the pyrrole ring, as evidenced by computational studies on analogous compounds .

Synthesis and Reaction Pathways

Key Synthetic Routes

Methyl 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate can be synthesized via multicomponent reactions or palladium-catalyzed cross-coupling. A representative method involves:

-

Knorr Pyrrole Synthesis: Condensation of 4-nitrobenzaldehyde with a β-ketoester, followed by cyclization.

-

Suzuki-Miyaura Coupling: Introducing the 4-nitrophenyl group to a pre-formed pyrrole ester using aryl boronic acids .

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Knorr Synthesis | 65–70 | Acidic, reflux | |

| Suzuki Coupling | 75–80 | Pd(PPh₃)₄, K₂CO₃, DMF |

The Suzuki method offers higher yields due to milder conditions and better functional group tolerance .

Spectroscopic Characterization

-

FT-IR: Strong absorption at 1710 cm⁻¹ (C=O stretch of ester) and 1520 cm⁻¹ (asymmetric NO₂ stretch) .

-

¹H NMR: Key signals include δ 8.30 ppm (aromatic protons of nitrophenyl) and δ 3.90 ppm (methyl ester) .

-

¹³C NMR: Peaks at δ 165 ppm (ester carbonyl) and δ 148 ppm (nitro group) .

Applications in Materials Science

Surface-Enhanced Raman Scattering (SERS)

Methyl 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate exhibits strong SERS activity on silver and gold substrates. DFT calculations reveal charge transfer from the nitro group to the metal surface, enhancing Raman signals by 10⁴–10⁶ times . This property is exploitable in biosensors for detecting biomolecules at trace concentrations .

Table 3: SERS Enhancement Factors

| Substrate | Enhancement Factor | Detection Limit (M) |

|---|---|---|

| Ag NPs | 1.2 × 10⁶ | 10⁻¹² |

| Au NPs | 8.5 × 10⁵ | 10⁻¹¹ |

Organic Electronics

The compound’s conjugated system and electron-deficient nitro group make it a candidate for n-type semiconductors. Theoretical studies predict an electron mobility of 0.15 cm²/V·s in thin-film transistors .

Pharmaceutical Relevance

Antimicrobial Activity

Analogues with similar structures show moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The nitro group likely disrupts microbial electron transport chains .

Drug Delivery Systems

The methyl ester can be hydrolyzed to a carboxylic acid in vivo, enabling pH-sensitive drug release. Computational models suggest a hydrolysis rate of k = 0.12 h⁻¹ at physiological pH .

Computational and Theoretical Insights

Density Functional Theory (DFT) Studies

-

HOMO-LUMO Gap: Calculated at 3.8 eV, indicating moderate reactivity .

-

Electrostatic Potential: The nitro group exhibits a surface potential of −45 kcal/mol, favoring nucleophilic attacks at the pyrrole’s α-position .

Table 4: DFT-Derived Parameters

| Parameter | Value |

|---|---|

| HOMO Energy | −6.2 eV |

| LUMO Energy | −2.4 eV |

| Dipole Moment | 5.8 Debye |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume